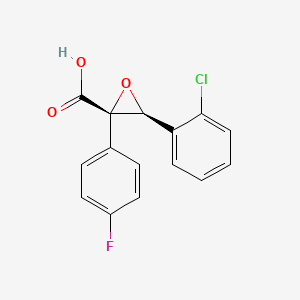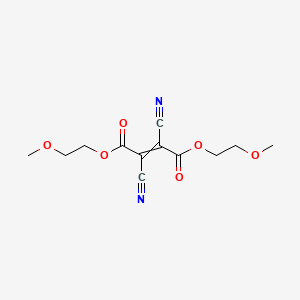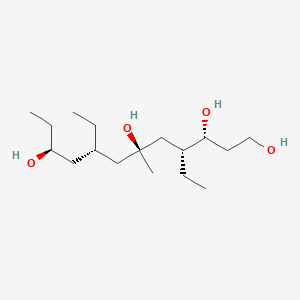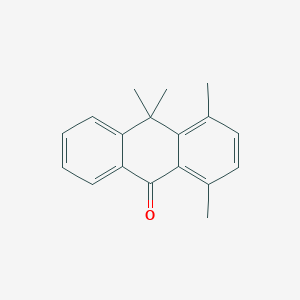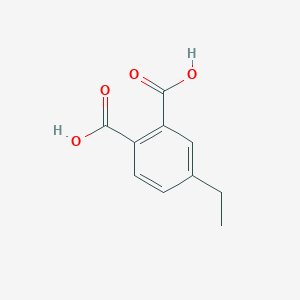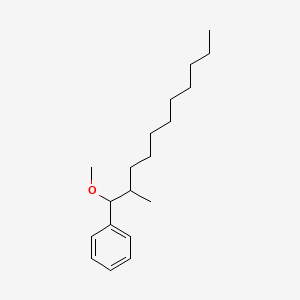![molecular formula C12H14 B14200497 {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene CAS No. 920750-18-1](/img/structure/B14200497.png)
{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene is an organic compound that features a cyclopentene ring attached to a benzene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene typically involves the reaction of cyclopent-2-en-1-ylmethanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclopentadiene followed by Friedel-Crafts alkylation with benzyl chloride. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene can undergo oxidation reactions to form cyclopent-2-en-1-ylmethylbenzene oxide.
Reduction: The compound can be reduced to form cyclopent-2-en-1-ylmethylbenzene alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Cyclopent-2-en-1-ylmethylbenzene oxide.
Reduction: Cyclopent-2-en-1-ylmethylbenzene alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylbenzene: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclohexylbenzene: Contains a cyclohexane ring instead of a cyclopentene ring.
Benzylcyclopentane: The cyclopentane ring is saturated, unlike the cyclopentene ring in {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene.
Uniqueness
This compound is unique due to the presence of the cyclopentene ring, which imparts distinct chemical reactivity and physical properties compared to its saturated counterparts. This structural feature allows for a broader range of chemical transformations and applications.
Propriétés
Numéro CAS |
920750-18-1 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[(1S)-cyclopent-2-en-1-yl]methylbenzene |
InChI |
InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-4,6-8,12H,5,9-10H2/t12-/m0/s1 |
Clé InChI |
YYSJIXPPKPIKOA-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](C=C1)CC2=CC=CC=C2 |
SMILES canonique |
C1CC(C=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


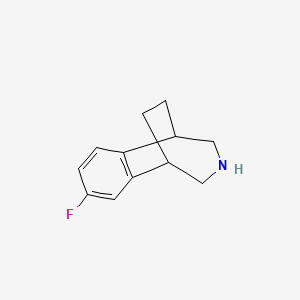

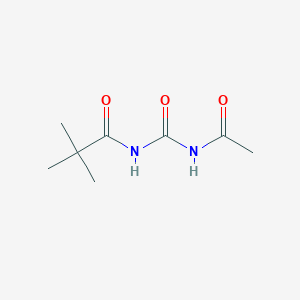
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
